1-Amino-1H-pyrrole-2-carbonitrile
Overview
Description
1-Amino-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C5H5N3 and a molecular weight of 107.11 . It is also known by other names such as 1-aminopyrrole-2-carbonitrile and 1-AMINO-2-CYANOPYRROLE .
Molecular Structure Analysis
The InChI code for 1-Amino-1H-pyrrole-2-carbonitrile is1S/C5H5N3/c6-4-5-2-1-3-8(5)7/h1-3H,7H2
. The Canonical SMILES representation is C1=CN(C(=C1)C#N)N
. Physical And Chemical Properties Analysis
1-Amino-1H-pyrrole-2-carbonitrile is a solid or semi-solid or liquid substance . It has a topological polar surface area of 54.7 Ų .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Tacrine Analogues : 1-Amino-1H-pyrrole-2-carbonitrile derivatives are used in synthesizing new substituted pyrrolo[3,2-b]pyridines, crucial for developing Tacrine analogues. This process involves a one-step transformation via Friedlander reaction, enhanced by microwave irradiation for higher conversion and shorter reaction times (Salaheldin et al., 2010).
Synthesis of Pyrrole Derivatives : The compound is pivotal in synthesizing 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles, with phase transfer conditions enhancing the synthesis process (Dave & Parikh, 2001).
Production of Anti-inflammatory Agents : 1-Amino-1H-pyrrole-2-carbonitrile derivatives show potential in developing anti-inflammatory drugs. Synthesized compounds displayed significant anti-inflammatory activity, surpassing some standard drugs in efficacy (Dholakia, 2023).
Industrial and Material Science Applications
Corrosion Inhibition : Derivatives of 1-Amino-1H-pyrrole-2-carbonitrile, specifically 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, demonstrate effectiveness as corrosion inhibitors for mild steel in acidic environments. They act by adsorbing on the metal surface, inhibiting corrosion efficiently (Verma et al., 2015).
Synthesis of Insecticidal Agents : Compounds derived from 1-Amino-1H-pyrrole-2-carbonitrile show promising insecticidal properties against pests like Spodoptera littoralis, indicating their potential in developing new insecticides (Abdelhamid et al., 2022).
Antibacterial Applications : Certain synthesized heterocycles containing 1-Amino-1H-pyrrole-2-carbonitrile and hexahydroquinoline demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria, showing their potential in pharmaceutical applications (Vazirimehr et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-aminopyrrole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c6-4-5-2-1-3-8(5)7/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMNUBZZTWYSEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433659 | |
Record name | 1-Amino-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-1H-pyrrole-2-carbonitrile | |
CAS RN |
159326-66-6 | |
Record name | 1-Amino-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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